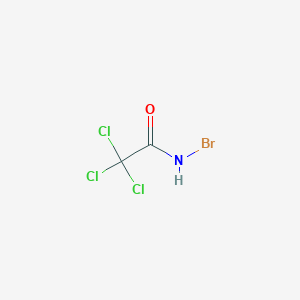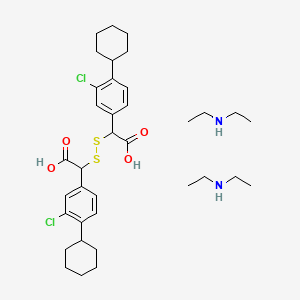
alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of chloro and cyclohexylphenyl groups. The final steps often involve the formation of the dithiodiacetic acid and its subsequent reaction with diethylamine to form the diethylammonium salt. Common reagents used in these reactions include chlorinating agents, cyclohexylphenyl derivatives, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha,alpha’-Di(m-chlorophenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
Uniqueness
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is unique due to its combination of chloro and cyclohexylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
36612-28-9 |
|---|---|
Molekularformel |
C36H54Cl2N2O4S2 |
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
2-[[carboxy-(3-chloro-4-cyclohexylphenyl)methyl]disulfanyl]-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C28H32Cl2O4S2.2C4H11N/c29-23-15-19(11-13-21(23)17-7-3-1-4-8-17)25(27(31)32)35-36-26(28(33)34)20-12-14-22(24(30)16-20)18-9-5-2-6-10-18;2*1-3-5-4-2/h11-18,25-26H,1-10H2,(H,31,32)(H,33,34);2*5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KCDZGPBNSVLSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)SSC(C3=CC(=C(C=C3)C4CCCCC4)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


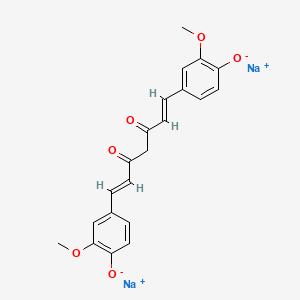


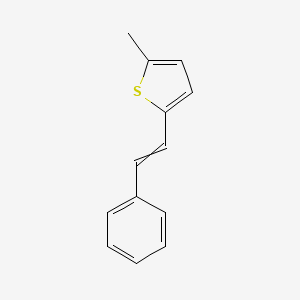
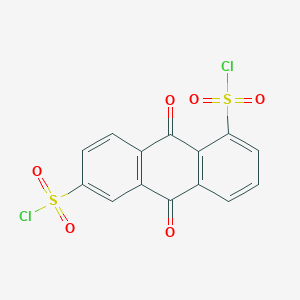
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
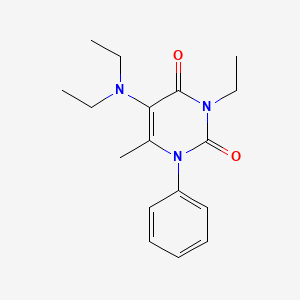
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)



